4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 1015844-62-8
VCID: VC2024216
InChI: InChI=1S/C14H14N2O3/c1-3-4-12-9(2)15-16(13(12)17)11-7-5-10(6-8-11)14(18)19/h3,5-8,15H,1,4H2,2H3,(H,18,19)
SMILES: CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CC=C
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

CAS No.: 1015844-62-8

Cat. No.: VC2024216

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid - 1015844-62-8

Specification

CAS No. 1015844-62-8
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name 4-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid
Standard InChI InChI=1S/C14H14N2O3/c1-3-4-12-9(2)15-16(13(12)17)11-7-5-10(6-8-11)14(18)19/h3,5-8,15H,1,4H2,2H3,(H,18,19)
Standard InChI Key YEOZCSMVWVLGBN-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CC=C
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CC=C

Introduction

Chemical Structure and Properties

4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is an organic compound belonging to the pyrazole class of heterocycles. Its structure features a benzoic acid moiety connected to a pyrazole ring, with specific functional groups at defined positions.

Table 1: Basic Chemical Properties

PropertyValue
CAS Number1015844-62-8
Molecular FormulaC₁₄H₁₄N₂O₃
Molecular Weight258.27 g/mol
MDL NumberMFCD07793324
IUPAC Name4-[5-hydroxy-3-methyl-4-(2-propen-1-yl)-1H-pyrazol-1-yl]benzoic acid
Synonyms4-(4-Allyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid; Benzoic acid, 4-[5-hydroxy-3-methyl-4-(2-propen-1-yl)-1H-pyrazol-1-yl]-

The compound consists of three main structural components: a benzoic acid moiety, a pyrazole ring, and an allyl side chain. The pyrazole core contains a hydroxyl group at position 5 and a methyl group at position 3, while the allyl group is attached at position 4. The benzoic acid fragment is connected to the pyrazole at the N-1 position, creating a characteristic molecular architecture that influences its chemical behavior and biological activities .

Chemical Reactivity and Stability

The reactivity of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is governed by its functional groups, each contributing distinct chemical properties. The compound's reactivity profile is characterized by several key features:

Functional Group Reactivity

The compound contains multiple reactive sites that can participate in various chemical transformations:

Table 2: Reactive Centers and Potential Reactions

Functional GroupPotential Reactions
Carboxylic AcidEsterification, amidation, reduction to alcohol, decarboxylation
Hydroxyl GroupOxidation, esterification, etherification, substitution
Allyl GroupAddition reactions, hydrogenation, oxidation, Claisen rearrangement
Pyrazole RingElectrophilic substitution (limited), nucleophilic attack (if activated)

The hydroxyl group at position 5 of the pyrazole ring can undergo oxidation reactions to form a ketone. The allyl group presents opportunities for addition reactions and can be reduced to form a saturated alkyl chain. The carboxylic acid functionality allows for a range of derivatizations including ester and amide formation .

Synthesis and Preparation Methods

The synthesis of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid typically involves a multi-step approach that establishes the pyrazole core and introduces the required substituents. While specific synthetic routes for this compound are proprietary, general approaches based on pyrazole chemistry can be inferred.

General Synthetic Strategy

A rational synthetic approach would likely involve:

  • Formation of the pyrazole core through cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds

  • Strategic introduction of the methyl and hydroxyl groups at their respective positions

  • Incorporation of the allyl substituent through allylation reactions

  • Connection of the benzoic acid moiety through coupling chemistry

The strategic placement of protecting groups would be necessary to achieve the desired regioselectivity during the synthesis .

Spectroscopic Characteristics

Spectroscopic analysis provides crucial information about the structural features and purity of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid. Though specific spectral data for this compound is limited in the available literature, characteristic spectroscopic features can be anticipated based on its structural elements.

Spectroscopic MethodExpected Characteristic Features
¹H NMRSignals for aromatic protons (δ 7.0-8.0 ppm), allyl protons (δ 5.0-6.0 ppm), methyl group (δ 2.0-2.5 ppm), hydroxy proton (variable)
¹³C NMRSignals for carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), pyrazole carbons (140-160 ppm), allyl carbons (115-140 ppm), methyl carbon (~15 ppm)
IRStretching bands for O-H (~3300-3500 cm⁻¹), C=O (~1700 cm⁻¹), C=C and C=N of pyrazole (~1550-1650 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 258, fragmentation patterns characteristic of benzoic acid and pyrazole derivatives

These spectroscopic features serve as valuable tools for identification and quality control during synthesis and formulation processes .

Physical Properties

The physical properties of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid are important considerations for its handling, storage, and potential applications.

Table 4: Physical Properties

PropertyDescription/Value
Physical StateSolid
ColorOff-white to pale yellow
SolubilityLimited solubility in water; soluble in organic solvents like DMSO, DMF, and alcohols
Storage TemperatureRecommended storage at 2-8°C
StabilityMay be sensitive to oxidation and light exposure

These physical characteristics influence the compound's formulation strategies for potential pharmaceutical or material science applications .

Structure-Activity Relationships

The biological and chemical properties of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid are influenced by its structural elements. Understanding these structure-activity relationships is essential for rational design of derivatives with enhanced properties.

Key Structural Features and Their Contributions

Table 5: Structure-Activity Considerations

Structural ElementPotential Contribution to Activity
Pyrazole CoreProvides a scaffold for hydrogen bonding; influences receptor binding
Hydroxyl GroupMay act as hydrogen bond donor; contributes to antioxidant properties
Allyl SubstituentIncreases lipophilicity; provides site for metabolism; may influence membrane permeability
Methyl GroupEnhances lipophilicity; affects electron density of the pyrazole ring
Benzoic Acid MoietyProvides sites for hydrogen bonding; influences water solubility and acid-base properties

These structure-activity considerations can guide future modifications to optimize specific properties for targeted applications .

Toxicological Profile

The safety profile of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid must be considered for its handling and potential applications.

ParameterInformation
Hazard ClassificationIrritant (Xi)
Risk StatementsR36 (Irritating to eyes)
Safety StatementsS26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
Recommended PPEProtective gloves, eye protection
Special PrecautionsAvoid dust formation; provide adequate ventilation

These safety considerations emphasize the importance of proper handling procedures in research and industrial settings .

Comparative Analysis with Related Compounds

Examining structurally related compounds provides valuable insights into the distinctive properties of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid.

Structural Analogs and Their Properties

Table 7: Comparison with Related Compounds

CompoundCAS NumberKey Structural DifferencesNotable Properties
3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid162848-25-1Contains nitro group; lacks allyl, hydroxy, and methyl substituentsHigher melting point (436.2°C); different electronic properties due to nitro group
3-(1H-PYRAZOL-1-YL)BENZOIC ACID264264-33-7Lacks substituents on pyrazole; different position of acid groupMelting point of 154°C; different reactivity profile
4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acidN/AContains methylene bridge and amino group; different substitution patternDifferent biological targeting; altered solubility profile

This comparative analysis highlights the unique chemical and physical properties of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid relative to other pyrazole-containing benzoic acid derivatives .

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